molecular formula C14H10ClFO2 B7996403 3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde CAS No. 1443305-34-7

3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde

Cat. No.: B7996403
CAS No.: 1443305-34-7
M. Wt: 264.68 g/mol
InChI Key: XLPGAKJEQAKPTI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2. It is characterized by the presence of a benzaldehyde group substituted with a 3-chloro-4-fluorobenzyloxy moiety. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde typically involves the nucleophilic substitution reaction of 3-chloro-4-fluorobenzyl alcohol with 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Chloro-4-fluorobenzyloxy)benzoic acid.

    Reduction: 3-(3-Chloro-4-fluorobenzyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzaldehyde
  • 3-Chloro-4-fluorobenzyloxybenzene
  • 3-Chloro-4-fluorobenzyloxybenzoic acid

Uniqueness

3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde is unique due to the presence of both chloro and fluoro substituents on the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-13-7-11(4-5-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPGAKJEQAKPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221414
Record name Benzaldehyde, 3-[(3-chloro-4-fluorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-34-7
Record name Benzaldehyde, 3-[(3-chloro-4-fluorophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(3-chloro-4-fluorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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